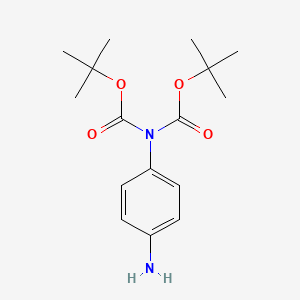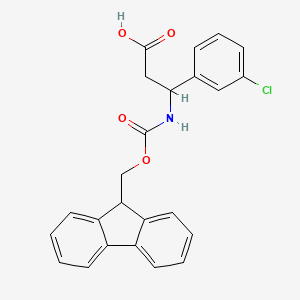
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine
Overview
Description
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine (DTB-BDA) is an organic aromatic compound that is used in a variety of scientific applications. It is a colorless and odourless solid, and is soluble in most organic solvents. DTB-BDA has a wide range of applications in the fields of biochemistry, organic chemistry, and materials science. It is used in the synthesis of a variety of compounds, including peptides, polymers, and other molecules. In addition, DTB-BDA has been used as a catalyst for a variety of reactions and as a reagent for the synthesis of various compounds.
Scientific Research Applications
Synthesis of Boc-Derivatives of Amino Acids
The compound is utilized in the synthesis of tert-butoxycarbonyl (Boc) derivatives of amino acids. This process is crucial for protecting the amino groups during peptide synthesis, allowing for selective reactions to occur without interference from unprotected groups .
Development of Amino Acid Ionic Liquids
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine: is used in the creation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These ionic liquids have applications in dipeptide synthesis and are valuable due to their ability to act as both reactants and reaction media in organic synthesis .
Guanylation of Aryl Amines
This compound serves as a reagent in the guanylation of aryl amines. Guanylation is an important step in the modification of molecules, which can lead to the development of pharmaceuticals and other biologically active compounds .
Gene Therapy Research
In gene therapy research, N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine is used to prepare non-cytotoxic polyester dendrimers. These dendrimers are functionalized with amino acids like L-arginine to bind DNA or RNA, facilitating cell transfection for gene therapy purposes .
Synthesis of Pharmaceutical Intermediates
The compound is employed in the synthesis of various pharmaceutical intermediates. For example, it’s used in the preparation of specific esters and acetal derivatives that are key intermediates in the development of new drugs .
properties
IUPAC Name |
tert-butyl N-(4-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-9-7-11(17)8-10-12/h7-10H,17H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNHHUDUEAJVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592150 | |
| Record name | Di-tert-butyl (4-aminophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine | |
CAS RN |
883554-90-3 | |
| Record name | Di-tert-butyl (4-aminophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)










